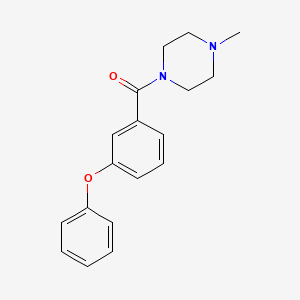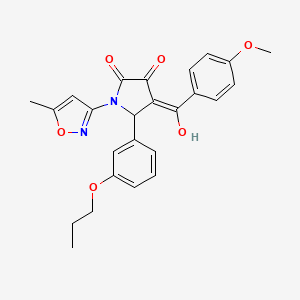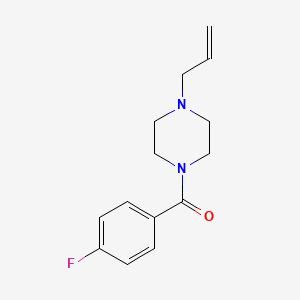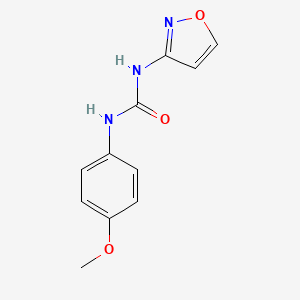![molecular formula C19H20F3NO3S B5305476 4-{2-[(phenylsulfonyl)methyl]benzyl}-2-(trifluoromethyl)morpholine](/img/structure/B5305476.png)
4-{2-[(phenylsulfonyl)methyl]benzyl}-2-(trifluoromethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(phenylsulfonyl)methyl]benzyl}-2-(trifluoromethyl)morpholine, commonly known as PSM-Δ2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of PSM-Δ2 is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. For example, PSM-Δ2 has been found to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation. In addition, PSM-Δ2 has been shown to inhibit the activation of NF-κB, a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
PSM-Δ2 has been found to have various biochemical and physiological effects, depending on the target tissue and disease model. In cancer cells, PSM-Δ2 has been shown to induce apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. In addition, PSM-Δ2 has been found to inhibit the migration and invasion of cancer cells by regulating the expression of matrix metalloproteinases. Furthermore, PSM-Δ2 has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB.
Advantages and Limitations for Lab Experiments
One advantage of using PSM-Δ2 in lab experiments is its high potency and selectivity, which allows for the investigation of specific signaling pathways and enzymes. In addition, PSM-Δ2 has good solubility in aqueous and organic solvents, which facilitates its use in various experimental setups. However, one limitation of using PSM-Δ2 is its potential toxicity, as it has been shown to induce liver damage in animal models. Therefore, careful dose optimization and toxicity assessment are required when using PSM-Δ2 in lab experiments.
Future Directions
There are several future directions for the investigation of PSM-Δ2 in scientific research. Firstly, further studies are needed to elucidate the precise mechanism of action of PSM-Δ2, particularly in the context of cancer and inflammation. Secondly, the potential neuroprotective effects of PSM-Δ2 need to be further investigated in animal models of neurodegenerative diseases. Thirdly, the development of PSM-Δ2 analogs with improved potency and selectivity could lead to the discovery of novel therapeutic agents. Finally, the investigation of the pharmacokinetics and pharmacodynamics of PSM-Δ2 in humans could provide valuable insights into its potential clinical applications.
In conclusion, PSM-Δ2 is a chemical compound that has shown promise in scientific research for its potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further investigation of PSM-Δ2 could lead to the discovery of novel therapeutic agents for the treatment of cancer, inflammation, and neurological disorders.
Synthesis Methods
The synthesis of PSM-Δ2 involves the reaction of 2-(trifluoromethyl)morpholine with 2-[(phenylsulfonyl)methyl]benzyl chloride in the presence of a base. This reaction yields PSM-Δ2 as a white solid, which is further purified by recrystallization. The purity of PSM-Δ2 can be confirmed by analytical techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
PSM-Δ2 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, PSM-Δ2 has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, PSM-Δ2 has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, PSM-Δ2 has been investigated for its potential neuroprotective properties, as it has been shown to reduce neuronal damage in animal models of neurodegenerative diseases.
properties
IUPAC Name |
4-[[2-(benzenesulfonylmethyl)phenyl]methyl]-2-(trifluoromethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO3S/c20-19(21,22)18-13-23(10-11-26-18)12-15-6-4-5-7-16(15)14-27(24,25)17-8-2-1-3-9-17/h1-9,18H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJZXOVFSKYMME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2CS(=O)(=O)C3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(5-chloro-2-methylbenzoyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5305413.png)



![3-(2,5-dimethylphenoxy)-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5305439.png)
![3-[1-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide](/img/structure/B5305456.png)
![1-acetyl-N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-4-piperidinecarboxamide](/img/structure/B5305464.png)
![4-(3-cyclobutyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5305486.png)
amino]-1-piperidinyl}-2-oxoethyl)urea](/img/structure/B5305494.png)
![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-8-(trifluoromethyl)quinolin-4-amine](/img/structure/B5305496.png)
![1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5305509.png)
![3-(5-{[5-(4-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5305510.png)
![N-cyclopropyl-N-[(5-methyl-2-thienyl)methyl]-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxamide](/img/structure/B5305512.png)
